![molecular formula C9H10BrNOS B6205332 [(3-bromophenyl)(cyclopropyl)imino-lambda6-sulfanyl]one CAS No. 2090570-37-7](/img/no-structure.png)
[(3-bromophenyl)(cyclopropyl)imino-lambda6-sulfanyl]one
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Overview
Description
“[(3-bromophenyl)(cyclopropyl)imino-lambda6-sulfanyl]one” is a chemical compound with the molecular formula C9H10BrNOS and a molecular weight of 260.15 . It is typically available in powder form .
Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
- Researchers have explored the neurotoxic potential of this compound using rainbow trout alevins. They assessed its impact on acetylcholinesterase (AchE) activity in the brain, which plays a crucial role in nerve impulse transmission. Behavioral changes and swimming performance were also evaluated .
- Pyrazoline derivatives, including this compound, have demonstrated antibacterial and antifungal activities. These properties make them promising candidates for combating microbial infections .
- Oxidative stress contributes to various diseases. Compounds with antioxidant properties can mitigate this stress. Research suggests that pyrazolines, including our compound, exhibit antioxidant effects, potentially protecting cells from oxidative damage .
- Some pyrazoline derivatives have shown antitumor activity. Investigating the effects of our compound on tumor cells could provide valuable insights into its therapeutic potential .
- Although not directly related to this compound, boron reagents play a crucial role in Suzuki–Miyaura coupling reactions. These reactions are widely used for synthesizing organic compounds, including pharmaceuticals. Boron-containing compounds like ours are essential in this context .
- The pyrazoline ring structure serves as a scaffold for developing new drugs. Researchers explore modifications of this scaffold to create novel pharmacologically active compounds. Our compound’s unique structure may inspire further drug development efforts .
Neurotoxicity and Behavioral Effects
Antibacterial and Antifungal Properties
Antioxidant Activity
Antitumor Potential
Boron Reagents in Suzuki–Miyaura Coupling
Drug Development Scaffold
Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for compound [(3-bromophenyl)(cyclopropyl)imino-lambda6-sulfanyl]one involves the reaction of 3-bromobenzaldehyde with cyclopropylamine followed by oxidation with sulfur to yield the desired product.", "Starting Materials": [ "3-bromobenzaldehyde", "cyclopropylamine", "sulfur" ], "Reaction": [ "Step 1: 3-bromobenzaldehyde is reacted with cyclopropylamine in the presence of a suitable solvent and a catalyst to yield the corresponding imine intermediate.", "Step 2: The imine intermediate is then oxidized with sulfur to yield the final product, [(3-bromophenyl)(cyclopropyl)imino-lambda6-sulfanyl]one.", "Overall Reaction: 3-bromobenzaldehyde + cyclopropylamine + sulfur → [(3-bromophenyl)(cyclopropyl)imino-lambda6-sulfanyl]one" ] } | |
CAS RN |
2090570-37-7 |
Molecular Formula |
C9H10BrNOS |
Molecular Weight |
260.2 |
Purity |
95 |
Origin of Product |
United States |
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